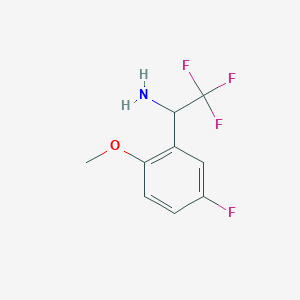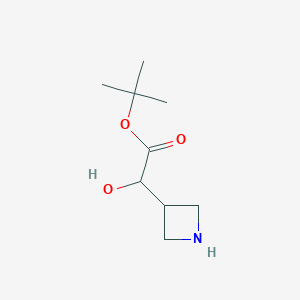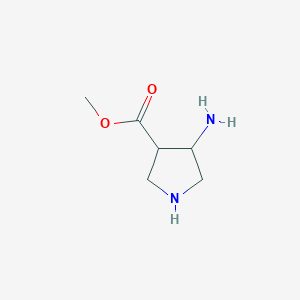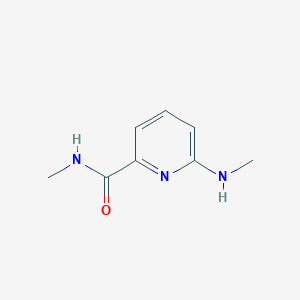
4-Chloro-3-methylbutan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-methylbutan-1-aminehydrochloride is a chemical compound with the molecular formula C5H13Cl2N. It is a derivative of butanamine, where the amine group is substituted with a chlorine atom and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylbutan-1-aminehydrochloride typically involves the chlorination of 3-methylbutan-1-amine. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is monitored closely to maintain optimal conditions and ensure consistent quality of the final product .
化学反応の分析
Types of Reactions
4-Chloro-3-methylbutan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, ketones, or other related compounds .
科学的研究の応用
4-Chloro-3-methylbutan-1-aminehydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
作用機序
The mechanism of action of 4-Chloro-3-methylbutan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated compound with different functional groups and applications.
2-Chloro-3-methylbutan-1-amine hydrochloride: A similar compound with a different position of the chlorine atom.
Uniqueness
4-Chloro-3-methylbutan-1-aminehydrochloride is unique due to its specific structure and reactivity. The presence of both chlorine and methyl groups on the butanamine backbone provides distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications .
特性
CAS番号 |
2839138-87-1 |
|---|---|
分子式 |
C5H13Cl2N |
分子量 |
158.07 g/mol |
IUPAC名 |
4-chloro-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(4-6)2-3-7;/h5H,2-4,7H2,1H3;1H |
InChIキー |
HQXMHOPRVUAJTM-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


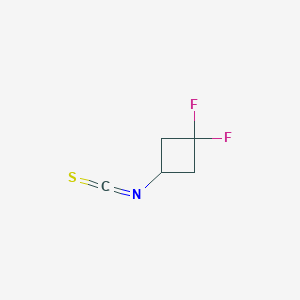
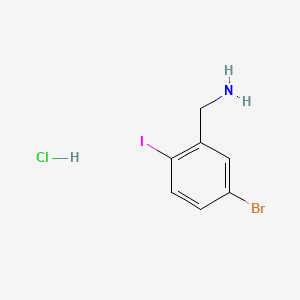


![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
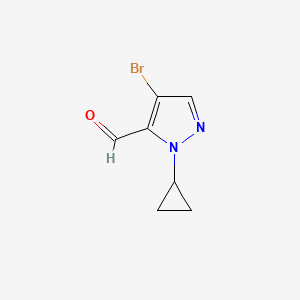
![(Cyclopropylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13514699.png)
![1-Azaspiro[3.3]heptan-3-one](/img/structure/B13514701.png)
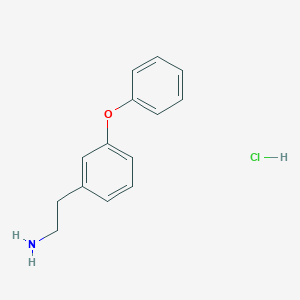
![4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13514708.png)
